molecular formula C16H11N B1220000 3-Aminofluoranthene CAS No. 2693-46-1

3-Aminofluoranthene

Cat. No.: B1220000
CAS No.: 2693-46-1
M. Wt: 217.26 g/mol
InChI Key: VHGJAFIHUSTRGB-UHFFFAOYSA-N
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Description

3-Aminofluoranthene is an organic compound with the molecular formula C16H11N. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group attached to the third position of the fluoranthene structure. It is known for its applications in various scientific fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminofluoranthene can be synthesized through several methods. One common approach involves the nitration of fluoranthene to produce 3-nitrofluoranthene, followed by reduction to yield this compound. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Aminofluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrofluoranthene derivatives, while substitution reactions can introduce various functional groups into the fluoranthene structure .

Scientific Research Applications

3-Aminofluoranthene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its interactions with biological macromolecules and its potential as a fluorescent probe for ligand-binding assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-aminofluoranthene involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The amino group allows it to form hydrogen bonds and other interactions with target molecules. These interactions can influence cellular processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 3-Aminofluoranthene is unique due to the presence of the amino group at the third position, which imparts specific chemical reactivity and biological interactions. This makes it distinct from other fluoranthene derivatives and valuable for specialized applications in research and industry .

Properties

IUPAC Name

fluoranthen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGJAFIHUSTRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049260
Record name 3-Aminofluoranthene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2693-46-1
Record name 3-Aminofluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2693-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Aminofluoranthene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminofluoranthene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57469
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Record name 3-Aminofluoranthene
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Record name Fluoranthen-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.421
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Record name 3-AMINOFLUORANTHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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